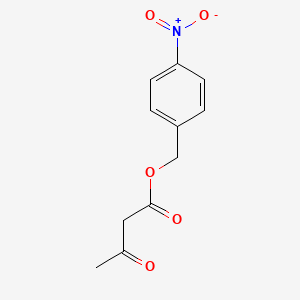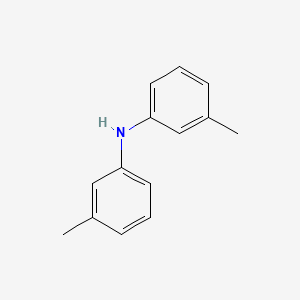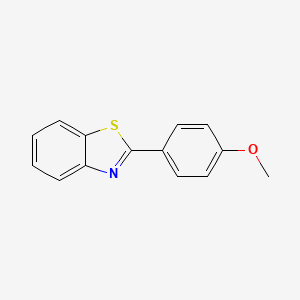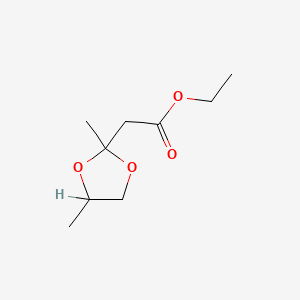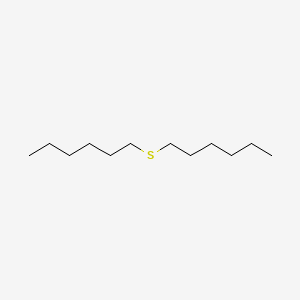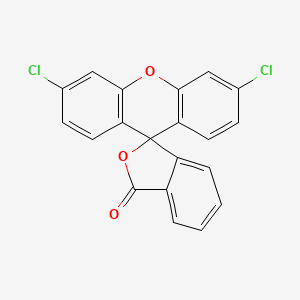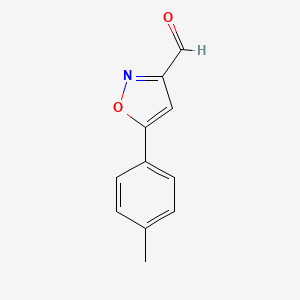
Lithium methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium methanolate, also known as Lithium methoxide, is a compound with the molecular formula CH3OLi . It is a salt of lithium and methanol . The molecular weight of this compound is approximately 38.0 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of one lithium atom (Li), one carbon atom ©, three hydrogen atoms (H), and one oxygen atom (O) . The InChI representation of the molecule isInChI=1S/CH3O.Li/c1-2;/h1H3;/q-1;+1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 38.0 g/mol . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass of the compound are 38.03439315 g/mol . The topological polar surface area of the compound is 23.1 Ų .Scientific Research Applications
Tautomerism and Solvation Structure Studies
Lithium methanolate's behavior in various solvents has been extensively studied. For instance, research on lithium 1,2,3-triazolate in methanolic solution by (Pulst et al., 2017) explored its annular tautomerism, providing insights into the solvation structure of lithium-based compounds.
Lithium in Chemical Synthesis
Studies like (Holton & Kjonaas, 1977) have demonstrated the role of lithium compounds in chemical synthesis. For example, lithium tetrachloropalladate in the presence of methanol facilitates the synthesis of ω-functionalized amines and sulfides.
Lithium in Biochemical Research
Research involving lithium compounds has extended to biochemical applications. For example, (Quarles & Pasnak, 1977) discussed the use of lithium 3,5-di-iodosalicylate in isolating myelin-associated glycoproteins, highlighting lithium's utility in protein extraction and purification processes.
Lithium in Energy and Environmental Studies
Lithium compounds are also pivotal in energy-related research. (Struis, Stucki, & Wiedorn, 1996) investigated the use of lithium as a counter ion in a membrane reactor for methanol synthesis, emphasizing its role in enhancing chemical reaction efficiencies.
Lithium in Material Science
In materials science, (Liu, Rommal, & Williams, 1986) described methods for preparing lithium specimens for transmission electron microscopy, underlining the importance of lithium in microscopic studies of materials.
Safety and Hazards
Lithium methanolate may pose certain safety hazards. During heating or in case of fire, poisonous gases are produced . It is recommended to use appropriate exhaust ventilation at places where dust is formed . In case of accidental release, personal protective equipment should be worn and unprotected persons should be kept away .
Mechanism of Action
Lithium methoxide, also known as lithium methanolate or lithium;methanolate, is a compound with the formula LiCH3O . It is the lithium salt of methanol and is used in various applications, including as a strong base in deprotonation reactions of various acidic functional groups, such as alcohols, phenols, and carboxylic acids . It also acts as a catalyst in esterification reactions .
Target of Action
Lithium methoxide primarily targets acidic functional groups, such as alcohols, phenols, and carboxylic acids . It acts as a strong base, deprotonating these groups and facilitating various chemical reactions .
Mode of Action
Lithium methoxide interacts with its targets by deprotonating them, effectively removing a hydrogen ion (H+) from the target molecule . This changes the chemical structure of the target, allowing it to undergo further reactions .
Biochemical Pathways
It is known that lithium, in general, can inhibit enzymes that have magnesium as a co-factor . One such enzyme is glycogen synthase kinase 3-beta (GSK3B), which inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, lithium would be expected to enhance the activity of BDNF .
Pharmacokinetics
The pharmacokinetics of lithium, the parent compound of lithium methoxide, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window
Result of Action
The result of lithium methoxide’s action is the facilitation of various chemical reactions. By deprotonating acidic functional groups, it allows these groups to undergo further reactions . In addition, it can act as a catalyst in esterification reactions .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Lithium methanolate can be achieved through the reaction of lithium hydride with methanol.", "Starting Materials": [ "Lithium hydride (LiH)", "Methanol (CH3OH)" ], "Reaction": [ "Add Lithium hydride to a round bottom flask", "Add Methanol to the flask and stir the mixture", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any unreacted Lithium hydride", "Evaporate the solvent to obtain Lithium methanolate as a white solid" ] } | |
CAS RN |
865-34-9 |
Molecular Formula |
CH4LiO |
Molecular Weight |
39.0 g/mol |
IUPAC Name |
lithium;methanolate |
InChI |
InChI=1S/CH4O.Li/c1-2;/h2H,1H3; |
InChI Key |
GLXCXYZWVRLFFY-UHFFFAOYSA-N |
SMILES |
[Li+].C[O-] |
Canonical SMILES |
[Li].CO |
Other CAS RN |
865-34-9 |
physical_description |
Liquid |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




